2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(5-oxo-6H-imidazo[2,1-b][1,3]thiazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S/c10-5-2-8-7-9(5)4(3-13-7)1-6(11)12/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCWHGNLCXTVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=CSC2=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid typically involves the reaction of imidazoline-2-thiol with acetylenedicarboxylic acid or its dimethyl ester . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects:
- Antimicrobial Activity : Studies have shown that derivatives of imidazo[2,1-b]thiazole exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antibiotics or antifungal agents.
- Anti-inflammatory and Analgesic Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have indicated that 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Biological Research
The compound's interactions with biological systems are of significant interest:
- Enzyme Inhibition : The imidazo[2,1-b]thiazole core may interact with specific enzymes involved in disease processes, making it a target for drug design aimed at enzyme inhibition.
- Receptor Modulation : Its ability to bind to various receptors suggests potential applications in pharmacology for modulating receptor activity related to diseases such as diabetes and cancer.
Materials Science
In addition to biological applications, this compound is being explored for its material properties:
- Organic Electronics : The unique electronic properties of imidazo[2,1-b]thiazole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic materials .
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against various bacterial strains; further optimization needed for clinical application. |
| Anti-inflammatory Effects | Showed significant reduction in inflammation markers in vitro; potential for further development into therapeutic agents. |
| Anticancer Mechanisms | Induced apoptosis in specific cancer cell lines; ongoing studies to elucidate the precise mechanisms involved. |
Mechanism of Action
The mechanism by which 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic core. This interaction can modulate biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
Key Findings :
- Anti-HIV Potential: The dimethyl derivative showed moderate docking energy (-9.17 kcal/mol) against CXCR4, but natural compounds like Beta sitosterol exhibited superior binding (-6.12 kcal/mol) .
- Cytotoxicity : Chlorophenyl-substituted derivatives (e.g., compound 5l) demonstrated potent activity against breast cancer cells (IC₅₀: 1.4 μM), outperforming sorafenib .
- Antibacterial Activity : Hydrazide derivatives with nitro groups (e.g., compound 2c) displayed broad-spectrum antibacterial effects, though less potent than ciprofloxacin .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt of 2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-2-yl)acetic acid (CAS: 1185300-99-5) may enhance aqueous solubility compared to the free acid form .
- Acidity : The pKa of 3.99 for the target compound suggests moderate ionization at physiological pH, influencing absorption and distribution .
- Molecular Weight : Derivatives exceeding 500 g/mol (e.g., piperazinyl-acetamide analogs) may face challenges in bioavailability due to Lipinski’s rule violations .
Biological Activity
2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Its structure features an imidazo[2,1-b]thiazole core, which is known for various pharmacological effects. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H6N2O3S
- Molecular Weight : 198.20 g/mol
- CAS Number : 933686-94-3
- SMILES Code : O=C1CN=C2N1C(CC(O)=O)=CS2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The heterocyclic core facilitates these interactions, modulating biochemical pathways that lead to its observed effects.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiazole derivatives. For instance, derivatives exhibiting similar structures have shown effectiveness against a range of pathogens:
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2c | C. albicans | 3.92–4.01 |
| 5b | A. niger | 4.01–4.23 |
| - | Streptococcus spp. | 7.81–15.62 |
These findings suggest that this compound may exhibit similar antimicrobial effects due to its structural characteristics .
Anticancer Potential
The anticancer activity of thiazole derivatives has been extensively studied. For example, compounds with thiazole rings have demonstrated cytotoxic effects in various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound 10 | A-431 | 1.98 ± 1.22 |
Research indicates that modifications in the thiazole structure can enhance cytotoxicity, suggesting that this compound might be a valuable candidate for further anticancer studies .
Anti-inflammatory and Analgesic Properties
Thiazole compounds have also been recognized for their anti-inflammatory and analgesic properties. The presence of specific functional groups can enhance these effects, making them suitable for therapeutic applications in pain management and inflammation-related conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to the imidazo[2,1-b]thiazole scaffold:
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested against multi-drug resistant strains such as MRSA and VRSA. The most potent compounds exhibited significant antibacterial activity with MIC values lower than traditional antibiotics .
- Cytotoxicity Assessments : In vitro studies demonstrated that certain derivatives had IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer properties .
- Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the thiazole ring can significantly influence biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency while maintaining low cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(5-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step heterocyclic condensation. For analogous compounds (e.g., thiazolo-triazole derivatives), refluxing equimolar reactants in glacial acetic acid (2–5 hours) followed by precipitation in water and recrystallization from ethanol or DMF/acetic acid mixtures is common . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. For example, using sodium acetate as a base can improve yields in cyclization steps .
- Validation : Thin-layer chromatography (TLC) and melting point analysis are critical for confirming intermediate purity .
Q. How is the structure of this compound confirmed experimentally?
- Methodology :
- Elemental analysis : Matches calculated vs. observed C, H, N, S content (e.g., deviations <0.3% confirm purity) .
- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹ for oxo groups, thioether S-C bonds at 650–700 cm⁻¹) .
- Chromatography : HPLC or TLC with Rf values compared to standards .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity or physicochemical properties?
- Case Study : Analogous compounds (e.g., fluorinated or methoxy-substituted derivatives) show altered bioactivity. For example:
| Substituent | Observed Effect | Source |
|---|---|---|
| 4-Fluorophenyl | Enhanced anti-inflammatory activity | |
| 3,4-Dimethoxyphenyl | Improved solubility in polar solvents |
- Methodology : SAR studies require systematic substitution (e.g., introducing halogens, alkyl chains) followed by bioassays (e.g., enzyme inhibition, cytotoxicity) . Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
- Analysis Framework :
Purity verification : Re-examine synthesis and purification steps (e.g., recrystallization solvents may leave traces affecting assays) .
Assay conditions : Variances in buffer pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) can alter IC50 values .
Epimerization/tautomerism : Use NMR (e.g., ¹³C DEPT) to confirm stereochemical stability during storage .
Q. What computational strategies improve the design of derivatives with target-specific activity?
- Methodology :
- Reaction path search : Quantum mechanical calculations (e.g., DFT) identify low-energy pathways for synthesizing novel analogs .
- Pharmacophore modeling : Tools like Schrödinger’s Phase map key interaction motifs (e.g., hydrogen bond acceptors in the oxo-thiazole core) .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations on GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
